Almorexant
Overview
Description
Almorexant, also known by its development code ACT-078573, is an orexin antagonist, acting as a competitive antagonist of the OX1 and OX2 orexin receptors . It was being developed by the pharmaceutical companies Actelion and GSK for the treatment of insomnia .
Synthesis Analysis
The enantioselective synthesis of almorexant, a potent antagonist of human orexin receptors, is presented. The chiral tetrahydroisoquinoline core structure was prepared via iridium-catalysed asymmetric intramolecular allylic amidation . Further key catalytic steps of the synthesis include an oxidative Heck reaction .Molecular Structure Analysis
Almorexant has a molecular formula of C29H31F3N2O3 . It belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached .Chemical Reactions Analysis
The key catalytic steps in the synthesis of Almorexant include an iridium-catalysed asymmetric intramolecular allylic amidation and an oxidative Heck reaction .Physical And Chemical Properties Analysis
Almorexant has a density of 1.2±0.1 g/cm3, a boiling point of 620.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has a molar refractivity of 136.2±0.3 cm3, and a molar volume of 425.1±3.0 cm3 .Scientific Research Applications
Specific Scientific Field
Neurology and Sleep Medicine .
Summary of the Application
Almorexant, a dual orexin receptor antagonist, has been used in preclinical studies to promote sleep . It was also in Phase III clinical trials for sleep disorders .
Methods of Application or Experimental Procedures
Almorexant acts as a dual antagonist for orexin receptors OX1R and OX2R . It has been tested in insomnia patients .
Results or Outcomes
Almorexant dose-dependently induced sleep in various species, increasing both NREM and REM sleep . In a dose-finding study in non-elderly patients, a significantly higher sleep efficiency was observed following single doses of almorexant 400 mg versus placebo, and statistically significant, dose-related reductions in wake after sleep onset (WASO) at 400, 200, and 100 mg doses .
Alcohol Addiction
Specific Scientific Field
Neurobiology and Addiction Research .
Summary of the Application
Almorexant has been studied for its potential role in attenuating ethanol self-administration .
Methods of Application or Experimental Procedures
In an operant self-administration paradigm, systemic administration of almorexant was shown to decrease operant self-administration of 20% ethanol .
Results or Outcomes
The study demonstrated that systemic administration of almorexant decreased operant self-administration of 20% ethanol .
Alzheimer’s Disease
Specific Scientific Field
Neurobiology and Geriatric Medicine .
Summary of the Application
Almorexant has been studied for its potential role in improving learning and memory in Alzheimer’s disease (AD) mice .
Methods of Application or Experimental Procedures
In a study, APP/PS1 mice (a model of Alzheimer’s disease) were given different doses of Almorexant (10mg/kg, 30mg/kg, and 60mg/kg) via intraperitoneal injection at the beginning of the light period (6:00 am) for a 28-day intervention period .
Results or Outcomes
The study found that a moderate dose of Almorexant (30mg/kg) prolonged the sleep duration of APP/PS1 (AD) mice to a greater extent than the low dose (10mg/kg) without altering learning and memory . High-dose (60mg/kg) Almorexant impaired behavioral learning and memory performance in mice . Treatment with Almorexant may reduce β-amyloid deposition in AD, slowing neurodegeneration .
Reward-seeking Behavior
Specific Scientific Field
Neurobiology and Addiction Research .
Summary of the Application
Almorexant, a dual orexin/hypocretin R 1 and R 2 receptor antagonist, has been implicated in reward-seeking behavior .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
properties
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
Record name | Almorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Almorexant | |
CAS RN |
871224-64-5, 913358-93-7 | |
Record name | Almorexant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almorexant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almorexant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06673 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Almorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Almorexant hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALMOREXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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